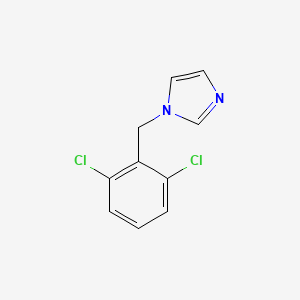

1-(2,6-Dichloro-benzyl)-1H-imidazole

Description

Significance of Heterocyclic Compounds in Medicinal Chemistry and Chemical Biology

Heterocyclic compounds, which are cyclic molecules containing at least one atom other than carbon within their ring structure, are of paramount importance in medicinal chemistry. researchgate.net Their structural diversity and the presence of heteroatoms like nitrogen, oxygen, and sulfur allow for a wide range of interactions with biological targets. ekb.eg This makes them a fertile source for the discovery of new drugs. clearsynth.com

Among the vast family of nitrogen-based heterocycles, the imidazole (B134444) ring holds a privileged position. ekb.egpharmacyjournal.net This five-membered aromatic ring, containing two non-adjacent nitrogen atoms, is a key structural component in numerous essential biological molecules, including the amino acid histidine, histamine, and purines found in nucleic acids. pharmacyjournal.netbiomedpharmajournal.org The unique physicochemical properties of the imidazole nucleus, such as its aromaticity, polarity, and ability to act as both a hydrogen bond donor and acceptor, enable its derivatives to bind effectively with a variety of enzymes and receptors in the body. biomedpharmajournal.orgmdpi.com Consequently, imidazole-based compounds exhibit a remarkable spectrum of pharmacological activities, including antifungal, antibacterial, anticancer, anti-inflammatory, and antiviral properties. researchgate.netnih.gov

Historical Context and Evolution of Imidazole Chemistry

The journey of imidazole chemistry began in the 19th century. Although various imidazole derivatives were discovered as early as the 1840s, the parent compound, imidazole, was first synthesized in 1858 by the German chemist Heinrich Debus. researchgate.net He obtained the compound, which he originally named glyoxaline, through the reaction of glyoxal (B1671930) and formaldehyde (B43269) in the presence of ammonia (B1221849). researchgate.net This synthesis method, though producing relatively low yields, is still utilized for creating certain C-substituted imidazoles. researchgate.net The name "imidazole" was later coined in 1887 by Arthur Rudolf Hantzsch.

The discovery of naturally occurring imidazoles like histidine and histamine, and understanding their crucial physiological roles, spurred significant interest in this class of compounds. pharmacyjournal.net Over the years, chemists have developed numerous synthetic routes to create a vast library of imidazole derivatives, allowing for the systematic exploration of their structure-activity relationships. biomedpharmajournal.orgorganic-chemistry.org The development of blockbuster drugs, such as the anti-ulcer agent cimetidine, further solidified the importance of the imidazole scaffold in medicinal chemistry and drug discovery. mdpi.com

Overview of 1-(2,6-Dichloro-benzyl)-1H-imidazole within Imidazole Research

Within the extensive family of imidazole derivatives is the specific compound this compound. This molecule features an imidazole ring substituted at one of its nitrogen atoms with a 2,6-dichlorobenzyl group. It is identified by the CAS number 102993-73-7. clearsynth.com

In the context of chemical research, this compound is primarily recognized as a chemical intermediate. clearsynth.com This classification indicates that its primary role is not as an end-product with direct therapeutic application, but rather as a specialized building block for the synthesis of more complex molecules. The strategic placement of the dichlorobenzyl group can influence the steric and electronic properties of the imidazole ring, making it a valuable precursor for creating novel, potentially bioactive compounds. Researchers may utilize this intermediate to construct larger molecules designed to target specific biological pathways implicated in various diseases.

| Property | Data |

| Compound Name | This compound |

| Synonym | 1-[(2,6-dichlorophenyl)methyl]imidazole clearsynth.com |

| CAS Number | 102993-73-7 clearsynth.com |

| Molecular Formula | C10H8Cl2N2 |

| Category | Chemical Intermediate clearsynth.com |

Structure

3D Structure

Properties

IUPAC Name |

1-[(2,6-dichlorophenyl)methyl]imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2N2/c11-9-2-1-3-10(12)8(9)6-14-5-4-13-7-14/h1-5,7H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJJYAUDWBQBWPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CN2C=CN=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 1 2,6 Dichloro Benzyl 1h Imidazole and Its Analogues

Established Synthetic Routes to 1-(2,6-Dichloro-benzyl)-1H-imidazole

The most direct and widely employed method for synthesizing this compound is the N-alkylation of imidazole (B134444). nih.gov This approach leverages the nucleophilic character of the imidazole nitrogen to form a new carbon-nitrogen bond with an appropriate benzyl (B1604629) electrophile.

Nucleophilic substitution is a fundamental reaction class for the N-alkylation of imidazoles. researchgate.net The synthesis of this compound is typically achieved by reacting imidazole with 2,6-dichlorobenzyl chloride or a related halide. In this S_N2 reaction, one of the nitrogen atoms of the imidazole ring acts as a nucleophile, attacking the benzylic carbon of the 2,6-dichlorobenzyl halide and displacing the halide leaving group.

The reaction is generally performed in the presence of a base to deprotonate the imidazole, thereby increasing its nucleophilicity and driving the reaction to completion. The choice of base is critical and can range from strong bases like sodium hydride (NaH) to milder carbonate bases such as potassium carbonate (K₂CO₃). google.com

Optimizing reaction conditions is crucial for maximizing yield and purity while minimizing reaction times. Key parameters include the choice of solvent, base, and temperature. For the N-alkylation of imidazoles, polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile, and acetone (B3395972) are commonly used.

The selection of the base is pivotal. Strong bases like sodium hydride ensure complete deprotonation of imidazole, often leading to faster reactions. However, weaker bases like potassium carbonate or sodium hydroxide (B78521) are also effective and may be preferred for their lower cost and easier handling, particularly in large-scale syntheses. google.com The reaction temperature can vary from room temperature to reflux, depending on the reactivity of the specific halide and the solvent system employed. google.com

Table 1: Optimization of Reaction Conditions for N-Alkylation of Imidazole with Benzyl Halides

| Entry | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 1 | K₂CO₃ | Acetonitrile | Reflux | High | google.com |

| 2 | NaOH | Toluene | 75-115 °C | High | google.com |

| 3 | NaH | DMF | Room Temp | Good | General Method |

| 4 | K-N (Potassium-doped carbon) | Dry Media | 60 °C | ~70% | researchgate.net |

| 5 | None (excess imidazole) | Dioxane | 160 °C | Moderate | google.com |

On an industrial scale, the synthesis of N-benzylimidazole derivatives requires robust, cost-effective, and scalable processes. google.com While direct alkylation is common, alternative catalytic methods have been developed. One patented process describes heating an imidazole compound with a benzyl ester of a carboxylic acid at high temperatures (200-300 °C), which acts as a catalytic reaction. google.com After the reaction, neutralization with an alkali and purification by distillation under reduced pressure yields the desired 1-benzylimidazole (B160759) compound. google.com

For large-scale production, factors such as reaction medium, catalyst reusability, and waste management are critical. The use of water as a solvent, where possible, is highly desirable from a green chemistry perspective. google.com Phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB), can be employed to facilitate reactions between reactants in different phases, which can simplify workup procedures. google.com Monitoring the reaction progress using techniques like gas chromatography is standard practice to ensure the reaction goes to completion. google.com

Advanced Synthetic Protocols for Imidazole Scaffolds

Beyond direct alkylation, modern synthetic chemistry offers sophisticated methods for constructing the imidazole ring itself, providing alternative pathways to complex analogues.

Recent advancements have focused on developing metal-free synthetic routes to imidazole scaffolds, which avoids the cost and potential toxicity associated with metal catalysts. rsc.org Multicomponent reactions (MCRs) are particularly powerful in this regard, allowing for the one-pot synthesis of highly substituted imidazoles from simple, readily available starting materials. acs.orgacs.org

An expedient, acid-promoted MCR has been developed for the synthesis of tri- and tetrasubstituted imidazoles. acs.orgnih.gov These reactions can proceed smoothly with a range of functional groups, offering high structural diversity and excellent yields. acs.org Another approach involves the base-mediated deaminative coupling of benzylamines and nitriles, which provides 2,4,5-trisubstituted imidazoles in a single step. rsc.org These methods, while not directly producing this compound, are crucial for creating a diverse library of analogues by varying the starting components.

Table 2: Examples of Metal-Free Imidazole Synthesis

| Method | Key Reagents | Catalyst/Promoter | Product Type | Reference |

|---|---|---|---|---|

| Multicomponent Reaction | Alkyne, Aldehyde, Aniline, NH₄OAc | Pivalic Acid | Tetrasubstituted Imidazoles | acs.org |

| Deaminative Coupling | Benzylamine, Nitrile | Base (e.g., t-BuOK) | Trisubstituted Imidazoles | rsc.org |

| Phospha-münchnone Cycloaddition | Imine, Acid Chloride, N-nosyl Imine | PPh(catechyl) | Substituted Imidazoles | acs.org |

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating chemical reactions, often leading to higher yields and cleaner product profiles in significantly shorter times compared to conventional heating. nih.govnih.gov This technology is well-suited for the synthesis of imidazole derivatives.

Microwave irradiation has been successfully applied to the N-alkylation of benzimidazoles and the construction of the imidazole core. semanticscholar.org For instance, the condensation of o-phenylenediamines with aldehydes and the subsequent N-alkylation with substituted halides were performed under microwave irradiation, resulting in excellent yields (up to 99% and 50%, respectively) and drastically reduced reaction times. semanticscholar.org Similarly, multicomponent reactions to form polysubstituted imidazoles have been optimized under microwave conditions, using green solvents like water and reusable nanocatalysts. nih.gov This environmentally friendly technique is a powerful method for the rapid synthesis of libraries of imidazole-based compounds for screening purposes. nih.gov A protocol for synthesizing 2-amino-1H-imidazoles from imidazo[1,2-a]pyrimidines also benefits from microwave assistance. msu.ru

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of Benzimidazole (B57391) Derivatives

| Step | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Condensation | Conventional (Reflux) | 6-8 h | 70-91% | semanticscholar.org |

| Microwave | 5-10 min | 90-99% | semanticscholar.org | |

| N-Alkylation | Conventional (Reflux) | 8-12 h | 26-43% | semanticscholar.org |

| Microwave | 15-20 min | 40-50% | semanticscholar.org |

Diversification Strategies via Functional Group Interconversions

Functional group interconversions are fundamental to organic synthesis, enabling the transformation of one functional group into another and thereby altering a molecule's chemical properties. For the synthesis of analogues related to this compound, several FGI strategies can be employed, targeting either the imidazole core or the dichlorobenzyl substituent.

One key strategy involves the conversion of other heterocyclic systems into the imidazole core. For instance, a neglected reaction involving the microwave-promoted conversion of oxazoles into N-substituted imidazoles has been optimized for diversity-oriented synthesis. rsc.org This approach is valuable as oxazoles can be considered protected forms of imidazoles due to their lower basicity, allowing for functionalization that might be complicated by the presence of a more basic imidazole ring. rsc.org This method provides a regioselective route to N-functionalized imidazoles from readily accessible oxazole (B20620) precursors. rsc.org

Another powerful diversification approach is the direct functionalization of the imidazole ring through transition-metal-catalyzed C-H activation. nih.gov Copper-mediated oxidative C-H functionalization, for example, allows for the introduction of various substituents onto the imidazole scaffold from simple starting materials under mild conditions. nih.gov This method is advantageous for its use of an inexpensive and environmentally benign metal catalyst. nih.gov

Furthermore, diversification can be achieved by modifying substituents on pre-formed imidazole rings. Standard transformations such as halogenation, nitration, acylation, and alkylation can be performed on the imidazole nucleus to introduce new functional handles for further elaboration. youtube.com

Table 1: Functional Group Interconversion Strategies for Imidazole Analogue Synthesis

| Strategy | Description | Key Advantages |

| Oxazole to Imidazole Conversion | Microwave-assisted reaction of oxazoles with amines to form N-substituted imidazoles. rsc.org | Provides unique opportunities for regioselective synthesis; oxazoles act as "protected" imidazoles. rsc.org |

| C-H Functionalization | Transition-metal (e.g., Copper) catalyzed direct introduction of functional groups onto the imidazole ring. nih.gov | Utilizes readily available starting materials; mild reaction conditions; cost-effective. nih.gov |

| Substitution on Imidazole Ring | Standard electrophilic substitution reactions (e.g., halogenation, nitration) on the imidazole core. youtube.com | Allows for late-stage diversification of the core heterocyclic structure. |

Post-Synthetic Derivatization of this compound

Once this compound is synthesized, it can serve as a scaffold for further chemical modifications. These post-synthetic derivatizations are crucial for fine-tuning the molecule's properties.

Oxidation Reactions and Imidazole N-Oxide Formation

The oxidation of the imidazole ring in this compound can lead to the formation of the corresponding imidazole N-oxide. Imidazole N-oxides are versatile synthetic intermediates that can be used to further functionalize the imidazole ring. nih.govresearchgate.net The formation of imidazole N-oxides can be achieved using various oxidizing agents.

These N-oxides are valuable precursors for a range of organic transformations. nih.govresearchgate.net For instance, they can undergo O-benzylation to form alkoxy-imidazolium salts, which are precursors to N-heterocyclic carbenes (NHCs). mdpi.com The functionalization of imidazole N-oxides provides a pathway to novel derivatives that might not be accessible through direct synthesis. nih.govresearchgate.net The photo-oxidation of imidazole derivatives has also been studied, revealing that N-substitution with a benzyl group can enhance photostability, although other substituents on the molecule can lead to rapid photo-oxidation reactions. rsc.org

Table 2: Reactions Involving Imidazole N-Oxide Intermediates

| Reaction Type | Reagents/Conditions | Product Type | Reference |

| O-Alkylation | Benzyl bromide | N-benzyloxy-imidazolium salts | mdpi.commdpi.com |

| Deoxygenation | Raney-Ni | N-substituted Imidazoles | mdpi.com |

| Cycloaddition | Various dienophiles | Fused heterocyclic systems | researchgate.net |

Reduction Reactions to Amine Derivatives

The synthesis of amine derivatives from this compound can be envisioned through several routes, typically involving the reduction of a pre-installed functional group. A common method for synthesizing amines is the reduction of nitro compounds. openstax.orglibretexts.orgwikipedia.org Therefore, if an analogue, 1-(2,6-dichloro-4-nitro-benzyl)-1H-imidazole, were synthesized, the nitro group could be readily reduced to a primary amine. This reduction can be accomplished using various reagents, offering chemoselectivity in the presence of other functional groups. organic-chemistry.org

Common reduction methods include:

Catalytic Hydrogenation: Using catalysts like platinum on carbon (Pt/C) or Raney nickel. This method is highly efficient but may also reduce other susceptible groups. openstax.orgwikipedia.org

Metal/Acid Systems: Reagents such as iron (Fe), zinc (Zn), or tin(II) chloride (SnCl₂) in an acidic medium are effective for reducing aromatic nitro groups. openstax.orgwikipedia.org SnCl₂ is particularly mild and useful when other reducible functional groups are present. openstax.org

Another powerful method for amine synthesis is reductive amination . This process involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. libretexts.orgmasterorganicchemistry.com To apply this to the target scaffold, the dichlorobenzyl moiety would first need to be oxidized to the corresponding aldehyde. This aldehyde could then react with an amine (e.g., ammonia (B1221849) to form a primary amine, or a primary amine to form a secondary amine) and a selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to yield the desired amine derivative. masterorganicchemistry.com

Table 3: Selected Methods for Reduction to Amines

| Method | Substrate | Reagents | Product | Key Features |

| Nitro Group Reduction | Aromatic Nitro Compound | H₂, Pt/C or Fe, HCl | Aromatic Amine | Widely applicable, various reagents allow for chemoselectivity. openstax.orgwikipedia.org |

| Reductive Amination | Aldehyde/Ketone + Amine | NaBH₃CN or NaBH(OAc)₃ | Substituted Amine | Controlled, avoids over-alkylation, works for primary, secondary, and tertiary amine synthesis. masterorganicchemistry.com |

| Nitrile Reduction | Nitrile | LiAlH₄ or H₂/Catalyst | Primary Amine | Adds a carbon atom to the original alkyl halide chain. openstax.orglibretexts.org |

Nucleophilic Substitution Reactions on the Dichlorobenzyl Moiety

The chlorine atoms on the benzyl ring of this compound are attached to an aromatic sp²-hybridized carbon. These aryl chlorides are generally unreactive towards nucleophilic substitution reactions under standard laboratory conditions. chemguide.co.uk The lack of reactivity is due to the strength of the C-Cl bond, which has partial double-bond character from resonance with the aromatic ring, and the repulsion between the electron-rich nucleophile and the π-system of the benzene (B151609) ring. chemguide.co.ukyoutube.com

However, nucleophilic aromatic substitution (SNA) can be achieved under harsh conditions or if the aromatic ring is activated by the presence of strong electron-withdrawing groups, typically positioned ortho and/or para to the leaving group. In the case of this compound, the imidazole-methyl group at the 1-position is not a strong activating group for this reaction.

For substitution to occur, specialized catalytic systems are generally required. For example, transition metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination, Suzuki coupling, Sonogashira coupling) provide a powerful and versatile platform for forming new carbon-carbon and carbon-heteroatom bonds at the site of the aryl chlorides. These reactions would allow for the substitution of the chlorine atoms with a wide array of nucleophiles, including amines, boronic acids, and terminal alkynes, thus enabling significant diversification of the dichlorobenzyl moiety.

Table 4: Potential Nucleophilic Substitution Approaches

| Reaction Type | Nucleophile | Catalyst System (Example) | Potential Product Feature |

| Buchwald-Hartwig Amination | Amines (R₂NH) | Palladium catalyst + Ligand (e.g., BINAP) | Introduction of amino groups |

| Suzuki Coupling | Boronic Acids (RB(OH)₂) | Palladium catalyst + Base | Formation of new C-C bonds (biaryls) |

| Sonogashira Coupling | Terminal Alkynes (RC≡CH) | Palladium catalyst + Copper(I) co-catalyst | Introduction of alkyne functionalities |

| Ullmann Condensation | Alcohols, Amines | Copper catalyst | C-O or C-N bond formation |

Structure Activity Relationship Sar and Rational Design of Imidazole Based Compounds

Conformational and Electronic Influences of the 2,6-Dichlorobenzyl Group

The substitution of a benzyl (B1604629) group at the N-1 position of the imidazole (B134444) ring is a common strategy in drug design. The specific placement of two chlorine atoms at the 2 and 6 positions of this benzyl group, as in 1-(2,6-dichloro-benzyl)-1H-imidazole, imposes significant conformational and electronic constraints that are pivotal to its interaction with biological targets.

Electronic Influences: The chlorine atoms are highly electronegative, making them strong electron-withdrawing groups. This electronic pull has several consequences. Firstly, it reduces the electron density of the attached phenyl ring. Secondly, through inductive effects, it influences the electronic properties of the imidazole ring system. Studies on related imidazole-phenanthroline ligands have demonstrated that incorporating electron-withdrawing groups (such as trifluoromethyl, CF₃) at the N-1 substituent can significantly affect the photophysical and electrochemical properties of the resulting complexes. rsc.org This modification of the electronic landscape of the imidazole core can alter its pKa, hydrogen bonding capability, and potential for π-π stacking interactions, all of which are critical for molecular recognition at a biological target. researchgate.net

Role of Substituent Patterns on Biological Activity

The biological profile of imidazole derivatives can be finely tuned by altering the substitution patterns on both the imidazole and the N-1 benzyl rings. nih.govacs.org

Impact of Halogenation on Molecular Recognition

Halogenation is a powerful tool in medicinal chemistry to modulate a compound's physicochemical properties and biological activity. The introduction of halogen atoms, such as the two chlorine atoms in this compound, can influence molecular recognition in several ways.

Enhanced Binding Affinity: Halogen atoms can participate in halogen bonding, a noncovalent interaction with electron-rich atoms like oxygen or nitrogen in a protein's active site, thereby stabilizing the ligand-receptor complex. Furthermore, research has shown that halogenated aryl groups can engage in stabilizing halogen-π interactions. acs.org

Increased Potency: Studies on imidazole chalcones have shown that the presence of halogen substituents can significantly increase their cytotoxic activity against cancer cells. pensoft.net In another study comparing antifungal agents, the compound featuring a chlorine atom demonstrated superior activity. researchgate.net

The table below presents the antifungal activity of various imidazole and triazole derivatives, highlighting the impact of different substituents.

| Compound | Fungus | MIC (µg/mL) |

| Compound 2 (with diphenylmethane) | Candida albicans | 15.6 |

| Compound 9 (with halogen) | Candida albicans | 7.8 |

| Compound 10 (with halogen) | Candida albicans | 7.8 |

| Fluconazole (Reference) | Candida albicans | 0.25 |

| Itraconazole (Reference) | Candida albicans | 0.125 |

| Data sourced from a study on new imidazole and triazole derivatives. nih.gov |

Effects of Alkyl and Aryl Group Modifications

Modifications involving alkyl and aryl groups on the imidazole scaffold are fundamental to SAR studies. nih.gov Research on 2,4-diphenyl-1H-imidazole analogs has shown that substitutions on the phenyl rings can lead to potent and selective agonists for cannabinoid receptors. nih.gov

Systematic reviews of imidazole derivatives indicate that substitution at the C-2 position of the imidazole ring typically influences receptor binding specificity. In contrast, modifications at the C-4 and C-5 positions are more influential on electronic properties and lipophilicity. researchgate.net The nature of these substituents—whether they are electron-donating or electron-withdrawing—also plays a crucial role. For instance, electron-withdrawing groups at position 2 have been shown to enhance antimicrobial activity. researchgate.net

The following table summarizes the inhibitory effects of various imidazole derivatives on human carbonic anhydrase (hCA) isozymes, demonstrating the effect of different aryl ether modifications.

| Compound | hCA I IC₅₀ (nM) | hCA II IC₅₀ (nM) |

| 17 | 4.13 | 5.65 |

| 19 | 15.67 | 14.84 |

| 20 | 9.87 | 11.23 |

| 21 | 7.54 | 8.91 |

| 22 | 6.21 | 7.43 |

| 23 | 5.18 | 6.88 |

| 24 | 4.99 | 6.12 |

| Data from a 2024 study on imidazole-derived ethers. acs.orgnih.gov |

Importance of N-1 Substitution in Imidazole Derivatives

The substituent at the N-1 position of the imidazole ring is of paramount importance as it directly influences the molecule's pharmacokinetic profile and metabolic stability. researchgate.net The 2,6-dichlorobenzyl group in the title compound is an example of such a critical N-1 substituent.

Synthesizing and evaluating various N-substituted imidazole derivatives has been a common strategy for developing new antimicrobial agents. nih.govresearchgate.net The size, flexibility, and electronic nature of the N-1 substituent can dictate how the molecule orients itself within a binding site and can protect the imidazole core from metabolic degradation. For example, in the development of antiprotozoal agents, modifications to the N-1 substituent of imidazopyridines led to compounds with picomolar potency, although some also showed mutagenicity, highlighting the fine balance required in drug design. nih.gov

Molecular Design Principles for Enhanced Biological Interactions

The rational design of potent and selective imidazole-based drugs hinges on a deep understanding of the SAR principles governing their interactions with biological targets. nih.gov

Lipophilicity and Steric Considerations in Imidazole SAR

Lipophilicity and steric bulk are two of the most critical physicochemical properties considered in quantitative structure-activity relationship (QSAR) studies. nih.gov

Lipophilicity: This property, often expressed as the partition coefficient (log P), governs a drug's absorption, distribution, metabolism, and excretion (ADME) profile. A molecule must have sufficient lipophilicity to cross biological membranes, but excessive lipophilicity can lead to poor solubility, high plasma protein binding, and rapid metabolism. sci-hub.se In imidazole derivatives, lipophilicity can be modulated by introducing or modifying substituents on the aromatic rings. researchgate.net For instance, adding halogen or alkyl groups generally increases lipophilicity.

Steric Factors: The size and shape of a molecule are critical for its ability to bind to a target. As discussed with the 2,6-dichlorobenzyl group, steric hindrance can enforce a specific, biologically active conformation. nih.gov Sophisticated steric parameters, such as Sterimol parameters, are often used in QSAR models to quantify the three-dimensional bulk of substituents and predict their impact on activity. researchgate.net The interplay between steric and electronic effects is complex; bulky groups can provide favorable van der Waals interactions within a binding pocket while also influencing the electronic character of the molecule.

A successful drug design strategy, therefore, requires a careful optimization of these properties to achieve a balance between high potency at the target and favorable pharmacokinetic characteristics.

Positional Effects of Substituents on Activity Profiles

The placement of substituents on the benzyl ring of 1-benzyl-1H-imidazole derivatives is a critical determinant of their biological activity. While specific studies on the 2,6-dichloro substitution pattern of the target compound are scarce, research on related halogenated and other substituted analogs provides valuable insights into positional effects.

The 2,6-dichloro substitution pattern on the benzyl ring of This compound is particularly noteworthy. The two chlorine atoms in the ortho positions are expected to have significant steric and electronic effects.

Steric Hindrance: The ortho-substituents can restrict the rotation of the benzyl group relative to the imidazole ring. This conformational rigidity can be advantageous if the resulting fixed conformation is optimal for binding to a biological target, but it can also be detrimental if it prevents the molecule from adopting the necessary active conformation.

Electronic Effects: Chlorine is an electron-withdrawing group. The presence of two chlorine atoms would decrease the electron density of the benzyl ring, which could influence π-π stacking interactions with aromatic residues in a protein's active site.

Research on other 1-benzyl-imidazole derivatives has highlighted the importance of the substitution pattern for various biological activities. For example, in a series of 1-benzyl-1H-imidazoles designed as inhibitors of aldosterone (B195564) synthase, the type and position of substituents on the benzyl ring were crucial for potency and selectivity. nih.gov Although this study did not specifically report on the 2,6-dichloro analog, it underscores the principle that positional changes lead to different activity profiles.

To illustrate the general impact of substituent position on activity, the following table summarizes hypothetical activity trends based on common observations in medicinal chemistry for imidazole derivatives.

| Substituent Position on Benzyl Ring | General Impact on Activity (Hypothetical) | Rationale |

| Ortho (e.g., 2-chloro) | Can increase potency due to conformational restriction, but may also decrease activity due to steric clash with the target. | The substituent's proximity to the imidazole linkage can force a specific dihedral angle, which may be favorable or unfavorable for binding. |

| Meta (e.g., 3-chloro) | Often has a moderate impact on activity, influencing electronic properties without significant steric hindrance. | The substituent is positioned away from the direct axis of rotation, leading to less steric influence compared to the ortho position. |

| Para (e.g., 4-chloro) | Frequently enhances activity as it can extend into a deeper pocket of the binding site without causing steric clashes. | The para position is often solvent-exposed or can interact with specific sub-pockets of the target enzyme or receptor. |

Computational Approaches to SAR Elucidation

Computational methods are indispensable tools in modern drug discovery for understanding and predicting the SAR of novel compounds. These approaches allow for the rational design of more potent and selective molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. ijpsr.comresearchgate.net For a compound like This compound , a QSAR study would typically involve a series of analogs with variations in the substitution pattern on the benzyl and/or imidazole rings.

A general QSAR model for a series of 1-benzyl-imidazole derivatives might be represented by the following equation:

log(1/IC₅₀) = β₀ + β₁(σ) + β₂(logP) + β₃(Es)

Where:

IC₅₀ is the concentration of the compound required to inhibit a biological process by 50%.

σ (Sigma) represents the electronic effect of the substituents (Hammett constant).

logP is the logarithm of the partition coefficient, representing the hydrophobicity of the molecule.

Es is a steric parameter (Taft's steric parameter).

β₀, β₁, β₂, β₃ are the regression coefficients determined from the analysis.

While a specific QSAR model for This compound is not available, studies on related benzimidazole (B57391) derivatives have successfully used QSAR to predict antibacterial activity. nih.gov These models often reveal that a combination of electronic, steric, and physicochemical descriptors can effectively predict the biological potency of the compounds.

The following table outlines key molecular descriptors that would be relevant in a QSAR study of This compound and its analogs.

| Descriptor Class | Specific Descriptor Example | Relevance to SAR |

| Electronic | Dipole Moment, Partial Charges | Describes the electronic aspects of the molecule, which are crucial for electrostatic interactions with the target. |

| Steric | Molecular Volume, Surface Area | Defines the size and shape of the molecule, which determines its fit within a binding site. |

| Hydrophobic | LogP, Hydration Energy | Quantifies the molecule's affinity for hydrophobic or hydrophilic environments, impacting cell permeability and binding. |

| Topological | Connectivity Indices | Encodes information about the branching and connectivity of atoms in the molecule. |

Ligand-Based and Structure-Based Drug Design Principles

Both ligand-based and structure-based drug design are foundational strategies in the development of new therapeutic agents.

Ligand-Based Drug Design: This approach is employed when the three-dimensional structure of the biological target is unknown. It relies on the knowledge of a set of molecules (ligands) that are known to interact with the target. The principle is that molecules with similar structures are likely to have similar biological activities. For This compound , if a series of active analogs were known, a pharmacophore model could be developed. This model would define the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity.

Structure-Based Drug Design: This method is used when the 3D structure of the target protein has been determined, typically through X-ray crystallography or NMR spectroscopy. Molecular docking is a key technique in structure-based design, where computational algorithms predict the preferred orientation and binding affinity of a ligand to its target. mdpi.comdoi.org In a hypothetical scenario, if This compound were to be docked into a target's active site, the software would evaluate various poses and score them based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. The 2,6-dichloro substitutions would be critical in this process, as their steric bulk and electronic properties would heavily influence the possible binding modes. The results of such docking studies can guide the design of new analogs with improved affinity and selectivity.

Biological Activities and Pre Clinical Evaluation of 1 2,6 Dichloro Benzyl 1h Imidazole Derivatives

Antimicrobial Activity Studies (Non-Human)

The antimicrobial potential of imidazole (B134444) derivatives is well-documented, with various substituted compounds demonstrating significant activity against a wide range of pathogenic microorganisms. nih.govnih.govekb.eg The 1-(2,6-dichloro-benzyl)-1H-imidazole scaffold has been investigated as a key pharmacophore in the development of new antimicrobial agents.

Antibacterial Spectrum and Efficacy Against Gram-Positive Bacteria

Derivatives of the this compound class have been synthesized and evaluated for their in-vitro antibacterial activity against clinically relevant Gram-positive bacteria. Specifically, a series of 4-(2,6-dichlorobenzyloxy)phenyl imidazole derivatives have demonstrated notable efficacy. nih.gov In these studies, the antibacterial activity was assessed using standard methods such as the agar (B569324) dilution method to determine the Minimum Inhibitory Concentration (MIC).

Research findings indicate that certain imidazole derivatives incorporating the 2,6-dichlorobenzyl moiety exhibit potent activity against Staphylococcus aureus and Streptococcus pneumoniae, including penicillin-resistant strains. nih.gov The structural features of these molecules, particularly the substitution on the phenyl ring attached to the imidazole core, play a crucial role in their antibacterial potency. While specific MIC values for this compound itself are not extensively reported in publicly available literature, the data from closely related analogues provide valuable insights into its potential antibacterial spectrum. For instance, some thiazole (B1198619) derivatives with the same 4-(2,6-dichlorobenzyloxy)phenyl group have shown MIC values of less than 0.134 μM against S. pneumoniae. nih.gov

Table 1: Antibacterial Activity of 4-(2,6-dichlorobenzyloxy)phenyl Imidazole and Thiazole Derivatives Against Gram-Positive Bacteria

| Compound Type | Bacterial Strain | MIC (μM) | Reference |

|---|---|---|---|

| Imidazole Derivative | S. aureus | Data not specified in source | nih.gov |

| Imidazole Derivative | S. pneumoniae | Data not specified in source | nih.gov |

| Thiazole Derivative | S. pneumoniae | < 0.134 | nih.gov |

| Thiazole Derivative | Penicillin-resistant S. pneumoniae | < 0.134 | nih.gov |

Antibacterial Spectrum and Efficacy Against Gram-Negative Bacteria

The evaluation of this compound derivatives has also extended to Gram-negative bacteria. The unique outer membrane structure of Gram-negative bacteria often presents a significant barrier to the penetration of antimicrobial agents, making the development of effective compounds a challenge.

Studies on 4-(2,6-dichlorobenzyloxy)phenyl imidazole derivatives have included testing against Escherichia coli. nih.gov While some related imidazole compounds have shown activity against Gram-negative bacteria, the efficacy is often less pronounced compared to their activity against Gram-positive organisms. nih.gov The lipophilicity and electronic properties conferred by the dichlorobenzyl group are thought to influence the compound's ability to interact with and permeate the bacterial cell wall. Further structure-activity relationship (SAR) studies are needed to optimize the scaffold for improved Gram-negative activity.

Table 2: Antibacterial Activity of 4-(2,6-dichlorobenzyloxy)phenyl Imidazole and Thiazole Derivatives Against Gram-Negative Bacteria

| Compound Type | Bacterial Strain | MIC (μM) | Reference |

|---|---|---|---|

| Imidazole Derivative | E. coli | Data not specified in source | nih.gov |

| Thiazole Derivative | E. coli | Data not specified in source | nih.gov |

Antifungal Efficacy Against Fungal Strains

The imidazole core is a well-established pharmacophore in antifungal drug design, with many marketed antifungal agents belonging to this class. These compounds typically exert their effect by inhibiting the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.

While specific data for this compound is limited, related imidazole derivatives have been extensively studied for their antifungal properties. For instance, compounds like 1-[1-[2-[(3-chlorobenzyl)oxy]phenyl]vinyl]-1H-imidazole hydrochloride have demonstrated high efficacy against various fungal pathogens, including those causing dermatophytosis. nih.gov The substitution pattern on the benzyl (B1604629) ring is a critical determinant of antifungal activity. The presence of electron-withdrawing groups, such as chlorine, on the phenyl ring has been shown to be favorable for the antifungal activity of synthesized imidazole derivatives. nih.gov

Table 3: Antifungal Activity of Related Imidazole Derivatives

| Compound | Fungal Strain(s) | Activity | Reference |

|---|---|---|---|

| 1-[1-[2-[(3-chlorobenzyl)oxy]phenyl]vinyl]-1H-imidazole HCl | Trichophyton species | High efficacy in guinea pig dermatophytosis model | nih.gov |

| (Substituted phenyl)-[2-(substituted phenyl)-imidazol-1-yl]-methanones | Candida albicans, Aspergillus niger | Potent antifungal activity | nih.gov |

Antimycobacterial Activity Against Mycobacterium Species

Tuberculosis, caused by Mycobacterium tuberculosis, remains a major global health problem. The development of new anti-tubercular agents is a priority. Imidazole-containing compounds have shown promise in this area.

A series of 4-(2,6-dichlorobenzyloxy)phenyl imidazole derivatives were screened for their in-vitro anti-tubercular activity against Mycobacterium tuberculosis H37Rv using the Microplate Alamar Blue Assay (MABA). nih.gov Several of the synthesized thiazole derivatives within this class exhibited good anti-tubercular activities, with MIC values ranging from 1 μM to 61.2 μM. nih.gov This suggests that the 4-(2,6-dichlorobenzyloxy)phenyl scaffold, which is structurally related to this compound, is a promising template for the development of novel anti-tubercular drugs.

Table 4: Antimycobacterial Activity of 4-(2,6-dichlorobenzyloxy)phenyl Thiazole Derivatives

| Compound Type | Bacterial Strain | MIC (μM) | Reference |

|---|---|---|---|

| Thiazole Derivative | Mycobacterium tuberculosis H37Rv | 1 - 61.2 | nih.gov |

Antiviral Activity Assessments (Non-Human)

The broad biological activity of imidazole derivatives also encompasses antiviral properties. Various imidazole-containing compounds have been investigated for their potential to inhibit the replication of a diverse range of viruses.

Broad-Spectrum Antiviral Screening

These studies have identified certain imidazole derivatives as lead compounds for the development of novel antiviral agents. nih.gov The mechanism of antiviral action for imidazole derivatives can be varied, including the inhibition of viral entry, replication, or other essential viral processes. Given the structural similarities, it is plausible that this compound and its derivatives could exhibit activity against various RNA and DNA viruses, warranting further investigation through comprehensive antiviral screening programs. A review of imidazole derivatives highlights their potential against viruses such as HIV and coronaviruses through various mechanisms of action. nih.gov

Activity Against Specific RNA and DNA Viruses

The imidazole nucleus is a key pharmacophore in the development of antiviral agents, with derivatives showing a broad spectrum of activity against both RNA and DNA viruses. ajrconline.org Research into imidazole-based compounds has demonstrated their potential to inhibit various viral strains, including influenza virus, herpes simplex virus (HSV), human immunodeficiency virus (HIV), and coronaviruses. nih.govactanaturae.ru The mechanisms of action often involve targeting specific viral proteins or host cell factors essential for viral replication.

Derivatives of benzimidazole (B57391), a related heterocyclic structure, have shown notable antiviral properties. For instance, 5,6-dichloro-1-(β-d-ribofuranosyl)benzimidazole (DRB) and its deoxyribonucleoside analogue (dDBZ) have been evaluated for their activity against both DNA and RNA viruses. capes.gov.br In vitro studies showed that both compounds inhibited the replication of the DNA virus, herpes simplex virus. capes.gov.br When tested against RNA viruses, DRB was found to inhibit three strains of poliovirus, while dDBZ showed less potent activity against two of the three poliovirus strains and did not inhibit the lsc 1 2ab strain. capes.gov.br The antiviral effect of these compounds appears to occur after viral adsorption, as pretreatment of host cells did not prevent infection. capes.gov.br

Further studies have explored imidazole derivatives against other significant viral pathogens. A series of 2-(substituted phenyl)-1H-imidazole and related methanone (B1245722) derivatives were synthesized and tested against a panel of viruses. nih.gov This panel included DNA viruses like vaccinia virus and herpes simplex virus-1 and -2 (HSV-1, HSV-2), and RNA viruses such as Coxsackie virus B4, vesicular stomatitis virus (VSV), respiratory syncytial virus (RSV), and influenza viruses. nih.gov Specifically, against influenza A viruses (both wild-type and neuraminidase inhibitor-resistant strains), newly synthesized 1,2,3-triazole glycosides incorporating a benzimidazole core demonstrated high antiviral activity in both in vitro and in vivo models. nih.gov One such compound, (2R,3R,4S,5R)-2-((1-((1H-Benzo[d]imidazol-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate, showed a potent 50% inhibitory concentration (IC50) of 2.75 µM in docking analyses with the H5N1 virus neuraminidase. nih.gov

The emergence of SARS-CoV-2, an RNA virus, has also prompted the investigation of imidazole-containing compounds. mdpi.com Docking studies of imidazole analogs attached to 7-chloro-4-aminoquinoline suggested potent binding energy with the SARS-CoV-2 main protease, a critical enzyme for viral replication. nih.gov

Antiparasitic Activity Investigations (Non-Human)

Derivatives of the this compound scaffold are part of a larger class of imidazole-based compounds that have been extensively investigated for their antiparasitic properties, particularly against various Leishmania species. Leishmaniasis treatment relies on a limited number of drugs, many of which suffer from toxicity and emerging resistance, making the search for new chemical entities crucial. ugr.esnih.govnih.gov Imidazole derivatives have shown promise by targeting parasitic metabolic pathways, such as sterol biosynthesis. nih.gov

In vitro studies have demonstrated the efficacy of these compounds against both the extracellular promastigote and the clinically relevant intracellular amastigote forms of the parasite. nih.govnih.gov For example, luliconazole (B1675427), an imidazole-containing antifungal agent, was tested against Leishmania major. nih.gov It exhibited potent activity against promastigotes with a 50% inhibitory concentration (IC50) of 0.19 µM, which was significantly lower than reference drugs like ketoconazole (B1673606) (135 µM), meglumine (B1676163) antimoniate (538 µM), and amphotericin B (2.52 µM). nih.gov Against the intracellular amastigote stage, luliconazole was also highly effective, reducing the mean infection rate at a concentration of 0.07 µM. nih.gov Docking studies suggested that its mechanism involves interaction with the parasite's sterol 14α-demethylase (CYP51) enzyme. nih.gov

Another study focused on a series of imidazole- and pyrazole-based benzo[g]phthalazine (B3188949) derivatives against Leishmania infantum and Leishmania braziliensis. nih.gov All tested compounds were active against both species and were found to be less toxic to mammalian macrophage cells than the reference drug, meglumine antimoniate. nih.gov The study highlighted that monosubstituted derivatives were generally more effective and less toxic than their disubstituted counterparts. nih.gov A key mechanism identified was the significant inhibition of the parasite's iron superoxide (B77818) dismutase (Fe-SOD), an important antioxidant enzyme, with negligible impact on human copper/zinc superoxide dismutase (CuZn-SOD). nih.gov

The following table summarizes the in vitro anti-leishmanial activity of selected imidazole derivatives against different Leishmania species.

| Compound/Derivative | Leishmania Species | Parasite Stage | Activity (IC50 in µM) | Reference |

| Luliconazole | L. major | Promastigote | 0.19 | nih.gov |

| Ketoconazole (Reference) | L. major | Promastigote | 135 | nih.gov |

| Amphotericin B (Reference) | L. major | Promastigote | 2.52 | nih.gov |

| Imidazo-pyrimidine 24 | L. amazonensis | Amastigote | 6.63 | nih.gov |

| Miltefosine (Reference) | L. amazonensis | Amastigote | ~13.26 | nih.gov |

| Phenyl imidazole carboxamide 1 | L. donovani | Amastigote | - | monash.edu |

This table is interactive. Click on headers to sort.

Anti-Inflammatory and Analgesic Research (Non-Human)

The imidazole scaffold is a well-established core structure for the development of anti-inflammatory and analgesic agents. ajrconline.orgnih.gov Many non-steroidal anti-inflammatory drugs (NSAIDs) feature this heterocyclic ring. nih.gov Research has focused on synthesizing novel derivatives with improved efficacy and reduced side effects compared to existing treatments.

The anti-inflammatory activity of this compound derivatives has been evaluated using various in vitro models that measure the inhibition of key inflammatory mediators. A primary mechanism of action for many anti-inflammatory compounds is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are responsible for prostaglandin (B15479496) synthesis. mdpi.com While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. nih.gov Therefore, selective inhibition of COX-2 is a desirable trait for new anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition. mdpi.com

A series of 5-substituted 1-benzyl-2-(methylsulfonyl)-1-H-imidazole derivatives were designed and evaluated as selective COX-2 inhibitors. nih.gov Docking studies revealed that these compounds could effectively bind to the active site of the COX-2 enzyme. nih.gov One of the most potent compounds in this series, N-((1-benzyl-2-(methylsulfonyl)-1H-imidazol-5-yl)methyl)-4-methoxyaniline, exhibited an IC50 of 0.71 µM against COX-2 with a selectivity index of 115 over COX-1. nih.gov

Other in vitro studies have investigated the ability of imidazole derivatives to suppress the production of other inflammatory molecules in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7. researchgate.netnih.gov These studies measure the inhibition of nitric oxide (NO) and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). researchgate.net For example, methyl 1-allyl-2-(4-fluorophenyl)-5-phenyl-1H-imidazole-4-acetate was shown to inhibit nitric oxide metabolites and the secretion of TNF-α, IL-6, and IL-1β in stimulated macrophages. researchgate.net

The table below presents the in vitro COX inhibitory activity of selected imidazole derivatives.

| Compound/Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| 5b (N-((1-benzyl-2-(methylsulfonyl)-1H-imidazol-5-yl)methyl)-4-methoxyaniline) | 81.65 | 0.71 | 115 | nih.gov |

| Celecoxib (Reference) | 17.21 | 0.84 | 20.48 | nih.gov |

| Imidazoline analog 17 | - | 0.3 | - | nih.gov |

This table is interactive. Click on headers to sort.

The preclinical efficacy of imidazole derivatives as anti-inflammatory and analgesic agents is commonly assessed in rodent models. nih.gov The carrageenan-induced paw edema model in rats is a standard and widely used assay for acute inflammation. asianjpr.comencyclopedia.pub In this model, the injection of carrageenan into the paw induces a localized inflammatory response characterized by swelling (edema), which can be quantified over several hours. asianjpr.com The anti-inflammatory effect of a test compound is measured as its ability to reduce this swelling compared to a control group.

For instance, a series of di- and tri-substituted imidazole derivatives were evaluated using this model. nih.gov Six compounds showed good anti-inflammatory activity, with edema inhibition ranging from 49.58% to 58.02%. nih.gov In a separate study, a derivative, 2-(2,3-dichlorophenyl)-1-(2-chlorophenyl)-4,5-diphenyl-1H-imidazole, exhibited 100% inhibition of paw edema at a 100 mg/kg dose, comparable to the standard drug diclofenac. nih.gov

Analgesic activity is often evaluated using thermal models like the hot plate test or chemical-induced nociception models like the acetic acid or saline-induced writhing test in mice. nih.govnih.gov The writhing test involves inducing abdominal constrictions (writhing) by injecting an irritant, and the analgesic effect is determined by the reduction in the number of writhes. nih.gov In one study, imidazole derivatives provided 40.53% to 49.60% protection in the writhing test. nih.gov Another compound, 1-(2,3-dichlorophenyl)-2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole, demonstrated a significant 89% analgesic effect in the hot plate test. nih.gov

The following table summarizes the in vivo anti-inflammatory and analgesic activities of representative imidazole derivatives.

| Compound/Derivative | Animal Model | Assay | Activity (% Inhibition/Protection) | Reference |

| 2h | Rat | Carrageenan-induced paw edema | 49.58% | nih.gov |

| 3g | Rat | Carragean-induced paw edema | 53.38% | nih.gov |

| 3h | Rat | Carrageenan-induced paw edema | 58.02% | nih.gov |

| 2b (2-(2,3-dichlorophenyl)-1-(2-chlorophenyl)-4,5-diphenyl-1H-imidazole) | Rat | Carrageenan-induced paw edema | 100% | nih.gov |

| 2g (1-(2,3-dichlorophenyl)-2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole) | Mouse | Hot plate test | 89% | nih.gov |

| Indomethacin (Reference) | Rat | Carrageenan-induced paw edema | 62.13% | nih.gov |

This table is interactive. Click on headers to sort.

Computational and Theoretical Chemistry Applications to 1 2,6 Dichloro Benzyl 1h Imidazole

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the properties of molecules. These calculations provide insights into the geometry, electronic distribution, and reactivity of 1-(2,6-Dichloro-benzyl)-1H-imidazole.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation.

The electronic structure of the molecule, which describes the arrangement and energies of its electrons, is also determined through these calculations. The presence of electronegative chlorine and nitrogen atoms significantly influences the electronic distribution across the molecule.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Representative Values)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-Cl | 1.74 | Cl-C-C | 120.5 |

| C-N (imidazole) | 1.38 | C-N-C (imidazole) | 108.0 |

| C=C (imidazole) | 1.36 | N-C-N (imidazole) | 110.0 |

| C-C (benzyl) | 1.40 | C-C-C (benzyl) | 120.0 |

| C-H | 1.09 | H-C-H | 109.5 |

Note: The values in this table are representative and based on DFT calculations of structurally similar imidazole (B134444) derivatives. Actual values may vary.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity of a molecule. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic character. Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, indicating its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comnih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that the molecule is more polarizable and reactive. irjweb.comnih.gov In many imidazole derivatives, the HOMO-LUMO energy gap is a critical parameter for assessing their bioactivity. irjweb.comnih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich imidazole ring, while the LUMO may be distributed over the dichlorobenzyl group, facilitating charge transfer within the molecule.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -1.0 to -2.0 |

| HOMO-LUMO Gap (ΔE) | 4.5 to 6.5 |

Note: These are estimated energy ranges based on computational studies of similar imidazole-based compounds. irjweb.comresearchgate.net

Charge Distribution Analysis (e.g., Mulliken Charges)

Mulliken charge analysis is a method used to estimate the partial atomic charges in a molecule, providing insight into the distribution of electrons among the atoms. This analysis is valuable for understanding the electrostatic interactions and reactivity of the molecule.

In this compound, the nitrogen atoms of the imidazole ring and the chlorine atoms on the benzyl (B1604629) group are expected to carry negative partial charges due to their high electronegativity. researchgate.net Consequently, the carbon and hydrogen atoms bonded to them will exhibit positive partial charges. This charge distribution is fundamental to the molecule's dipole moment and its ability to engage in intermolecular interactions such as hydrogen bonding.

Table 3: Predicted Mulliken Atomic Charges for Key Atoms in this compound (Representative Values)

| Atom | Partial Charge (e) |

| N (imidazole) | -0.2 to -0.4 |

| Cl | -0.1 to -0.2 |

| C (bonded to N/Cl) | +0.1 to +0.3 |

| H | +0.1 to +0.2 |

Note: The values presented are illustrative and derived from general findings for similar halogenated and nitrogen-containing heterocyclic compounds. researchgate.net

Molecular Electrostatic Potential (MESP) Mapping

A Molecular Electrostatic Potential (MESP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack, as well as non-covalent interactions. researchgate.netnih.gov

For this compound, the MESP map would show regions of negative potential (typically colored red or yellow) and positive potential (typically colored blue). The areas of negative potential, indicating electron-rich regions, are expected to be concentrated around the nitrogen atoms of the imidazole ring and the chlorine atoms. These sites are susceptible to electrophilic attack. Conversely, regions of positive potential, which are electron-deficient, are likely to be found around the hydrogen atoms, making them potential sites for nucleophilic attack. The MESP map provides a comprehensive picture of the charge distribution and its influence on the molecule's reactivity. nih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. It examines charge transfer and delocalization effects by analyzing the interactions between filled (donor) and empty (acceptor) orbitals.

The stability of the molecule is enhanced by these donor-acceptor interactions, and the magnitude of the stabilization energy (E(2)) quantifies the strength of these interactions. In this compound, significant stabilization energies are expected from the delocalization of lone pair electrons from the nitrogen and chlorine atoms into the antibonding orbitals of adjacent bonds. nih.gov For instance, the interaction between the lone pair of a nitrogen atom in the imidazole ring and the antibonding π* orbitals of the ring's C=C bonds contributes to the aromatic stability of the imidazole moiety.

Table 4: Predicted NBO Analysis - Major Donor-Acceptor Interactions and Stabilization Energies (E(2))

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (N) | π* (C=C) in imidazole | > 20 |

| LP (Cl) | σ* (C-C) in benzyl ring | ~ 2-5 |

| σ (C-H) | σ* (C-N) | ~ 1-3 |

Note: LP denotes a lone pair. The values are representative based on NBO analyses of similar heterocyclic and halogenated compounds. nih.gov

Molecular Modeling and Simulations

While quantum chemical calculations focus on the properties of a single molecule, molecular modeling and simulations can be used to study the behavior of larger systems, such as the interaction of this compound with other molecules or its dynamics in a solution.

Molecular dynamics (MD) simulations, for example, can be employed to investigate the conformational changes of the molecule over time and its interactions with solvent molecules. onsager.cn Although specific MD simulation studies on this compound were not found in the reviewed literature, such simulations could provide valuable insights into its behavior in a biological environment, for instance, by modeling its interaction with a protein binding site. These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. The quantum chemical calculations described above are crucial for developing accurate force field parameters for novel molecules like this compound.

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In medicinal chemistry, this is often used to predict the binding of a ligand, such as this compound, to the active site of a target protein.

While specific docking studies for this compound are not extensively detailed in available literature, the methodology is widely applied to analogous structures. For instance, studies on N-substituted imidazole and benzimidazole (B57391) derivatives show their potential to bind to various biological targets, including enzymes like phosphatidylinositol 3-kinase (PI3K), dihydrofolate reductase (DHFR), and receptors like the Angiotensin II AT1 receptor. nih.govnih.govacs.org

A typical molecular docking study involving this compound would involve:

Preparation of the Ligand: The 3D structure of the compound would be generated and energy-minimized.

Target Selection: A protein target of interest, such as a kinase or receptor, would be chosen, and its 3D structure obtained from a database like the Protein Data Bank (PDB).

Docking Simulation: Using software like AutoDock or Glide, the ligand would be placed into the binding site of the receptor. The program would then explore various conformations and orientations of the ligand, scoring them based on binding affinity.

The key interactions expected for this compound would include hydrogen bonding involving the non-substituted nitrogen of the imidazole ring and hydrophobic or van der Waals interactions from the 2,6-dichlorobenzyl group. The chlorine atoms can also participate in halogen bonding, which can significantly influence binding affinity.

Molecular Dynamics Simulations for Ligand-Target Stability

Following molecular docking, molecular dynamics (MD) simulations are often employed to assess the stability of the predicted ligand-receptor complex over time. An MD simulation calculates the motion of atoms in the system, providing a view of the complex's dynamic behavior in a simulated physiological environment.

For a complex of this compound with a biological target, an MD simulation would reveal:

The stability of the ligand's position within the binding pocket.

The persistence of key intermolecular interactions (like hydrogen bonds) identified in the docking pose.

Conformational changes in both the ligand and the protein upon binding.

Virtual Screening for Novel Ligand Identification

Virtual screening is a computational method used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. researchgate.net The chemical scaffold of this compound can be used as a starting point in a virtual screening campaign.

This process can be performed in two primary ways:

Structure-Based Virtual Screening (SBVS): If a target protein is known, docking algorithms can be used to screen thousands or millions of compounds against its binding site to find those with high predicted affinity.

Ligand-Based Virtual Screening (LBVS): The structure of this compound itself can be used as a template to search for other molecules with similar shapes and chemical properties, under the assumption that similar molecules may have similar biological activities.

This approach allows for the rapid identification of novel "hit" compounds that can then be synthesized and tested experimentally, accelerating the drug discovery pipeline.

Spectroscopic Characterization and Theoretical Correlations

Spectroscopic techniques are indispensable for confirming the structure and purity of a synthesized chemical compound.

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a "fingerprint" of the molecule, identifying its functional groups. Based on data from analogous compounds like 1-phenyl-1H-imidazoles and 1-benzylimidazole (B160759), the expected characteristic absorption bands for this compound are detailed below. iucr.orgnih.gov

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

| C-H stretch (aromatic) | 3150 - 3050 | Stretching of C-H bonds on the imidazole and dichlorophenyl rings. |

| C-H stretch (aliphatic) | 3000 - 2850 | Stretching of C-H bonds of the benzylic -CH₂- group. |

| C=C stretch (aromatic) | 1610 - 1580 | Stretching of carbon-carbon double bonds within the aromatic rings. |

| C=N stretch (imidazole) | 1520 - 1470 | Stretching of the carbon-nitrogen double bond in the imidazole ring. iucr.org |

| C-Cl stretch | 800 - 600 | Stretching of the carbon-chlorine bonds on the phenyl ring. |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. The predicted chemical shifts for this compound, based on data from 1-benzylimidazole and other substituted analogues, are outlined below. iucr.orgchemicalbook.com

¹H NMR Predicted Data (in CDCl₃)

| Proton | Predicted Chemical Shift (δ ppm) | Multiplicity | Notes |

|---|---|---|---|

| Imidazole H-2 | ~7.8 - 8.0 | Singlet | The proton between the two nitrogen atoms. |

| Imidazole H-4/H-5 | ~7.2 - 7.4 | Multiplet | Protons on the imidazole ring. |

| Aromatic CH (dichlorophenyl) | ~7.1 - 7.5 | Multiplet | Protons on the 2,6-dichlorophenyl ring. |

¹³C NMR Predicted Data (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ ppm) | Notes |

|---|---|---|

| Imidazole C-2 | ~136 - 138 | Carbon between the two nitrogen atoms. |

| Imidazole C-4/C-5 | ~118 - 131 | Carbons of the imidazole ring. iucr.org |

| C-Cl (dichlorophenyl) | ~135 - 137 | Aromatic carbons directly bonded to chlorine. |

| Aromatic CH (dichlorophenyl) | ~128 - 131 | Protonated aromatic carbons. |

| Quaternary C (dichlorophenyl) | ~132 - 134 | Carbon attached to the benzyl group. |

Mass Spectrometry (MS) for Structural Elucidation

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns.

For this compound, the exact mass would be calculated to confirm its molecular formula, C₁₀H₈Cl₂N₂. The most common technique, electrospray ionization (ESI), would likely show a prominent protonated molecular ion [M+H]⁺. Analysis of the fragmentation pattern in MS/MS experiments would be expected to yield characteristic fragments.

Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 227.0194 | Protonated molecular ion (for ³⁵Cl isotopes). The isotopic pattern due to the two chlorine atoms (³⁵Cl and ³⁷Cl) would be a key diagnostic feature. |

| [C₇H₅Cl₂]⁺ | 159 | Dichlorobenzyl or dichlorotropylium cation, resulting from the cleavage of the C-N bond between the benzyl group and the imidazole ring. |

This combination of spectroscopic data provides a comprehensive and unambiguous confirmation of the chemical structure of this compound.

X-ray Crystallography for Solid-State Structure Determination

For the specific compound, this compound, no experimental single-crystal X-ray diffraction data has been publicly reported. Consequently, detailed information regarding its crystal system, space group, unit cell dimensions, and the precise solid-state conformation remains undetermined.

While crystallographic data exists for structurally related imidazole derivatives, direct extrapolation of these findings to this compound would be speculative. The presence and position of the chloro substituents on the benzyl ring can significantly influence crystal packing and molecular conformation through various intermolecular interactions.

Without experimental crystallographic data, key structural parameters for this compound in the solid state are not available.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Not Available |

| Space Group | Not Available |

| Unit Cell Dimensions | |

| a (Å) | Not Available |

| b (Å) | Not Available |

| c (Å) | Not Available |

| α (°) | Not Available |

| β (°) | Not Available |

| γ (°) | Not Available |

| Volume (ų) | Not Available |

| Z | Not Available |

| Density (calculated) | Not Available |

| R-factor | Not Available |

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways and Green Chemistry Approaches

The synthesis of imidazole (B134444) derivatives is a cornerstone of medicinal and materials chemistry. iosrjournals.org Future research will likely pivot from traditional synthetic routes towards more efficient, cost-effective, and environmentally benign methodologies.

Novel Synthetic Strategies: One-pot, multi-component reactions (MCRs) represent a highly attractive avenue for synthesizing complex imidazole frameworks from simple precursors. The van Leusen imidazole synthesis, an isocyanide-based MCR, has been successfully used to create various 1,4,5-trisubstituted imidazoles and could be adapted for derivatives of 1-(2,6-dichloro-benzyl)-1H-imidazole. mdpi.com Additionally, novel catalytic systems are being explored, including the use of titanium-based silica, copper oxide over silica, and nickel catalysts under ultrasonic irradiation to improve reaction times and yields. biomedpharmajournal.org Microwave-assisted synthesis is another powerful tool that has been shown to improve yields and reaction efficiency in the creation of complex heterocyclic compounds, including those based on an imidazole scaffold. biomedpharmajournal.orgmdpi.com

Green Chemistry Approaches: The principles of green chemistry are increasingly integral to modern chemical synthesis. For imidazole derivatives, this involves minimizing or eliminating hazardous solvents and reagents. asianpubs.org Research has demonstrated the successful synthesis of 2,4,5-triaryl-1H-imidazole derivatives using lemon juice as a natural, biodegradable, and inexpensive bio-catalyst in an ethanol (B145695) medium. researchgate.net Other approaches have achieved high-yield, one-pot synthesis of imidazoles under solvent-free conditions, significantly reducing the environmental impact. asianpubs.org The use of water as a solvent, as demonstrated in the base-free van Leusen synthesis of N-fused imidazoles, presents another promising green alternative for future synthetic efforts. mdpi.com Applying these principles to the synthesis of this compound could lead to more sustainable production methods.

Advanced Computational Studies for Predictive Modeling

Computational chemistry offers powerful tools for predicting the properties and biological activities of molecules, thereby accelerating the drug discovery and materials design process. researchgate.netnih.gov For this compound, advanced computational studies can provide deep insights into its behavior and guide the rational design of new derivatives.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling: QSAR and QSPR models establish mathematical correlations between the structural features of a compound and its biological activity or physicochemical properties. iosrjournals.org For imidazole derivatives, these models have been successfully used to predict antimicrobial activity, anticancer potency, and properties like entropy and enthalpy of formation. researchgate.netresearchgate.net By applying techniques such as genetic algorithms, multiple linear regression (GA-MLR), and artificial neural networks (ANN), researchers can build robust predictive models. researchgate.netresearchgate.net A study on 286 imidazole derivatives used an ANN to predict anti-Streptococcus pyogenes activity with a high correlation coefficient, demonstrating the practical utility of this approach. researchgate.net Such models could be developed for this compound to forecast its activity against various targets and optimize its structure for desired properties.

Density Functional Theory (DFT) and Molecular Docking: DFT calculations are instrumental in understanding the electronic structure, reactivity, and spectroscopic properties of molecules. mdpi.com These calculations can generate essential data for COSMOtherm, a software package used to predict thermophysical properties like density, viscosity, and vapor pressure. mdpi.com DFT has also been employed to assist in the design of imidazole-based fluorescent probes. rsc.org Furthermore, molecular docking simulations are crucial for predicting how a ligand like this compound might bind to a biological receptor, such as an enzyme or DNA. mdpi.comnih.gov These in silico studies can identify probable biological targets and elucidate the binding interactions at an atomic level, guiding further experimental validation. nih.gov

Table 1: Computational Models for Imidazole Derivatives

| Computational Method | Application | Predicted Properties/Activities | Reference |

|---|---|---|---|

| Artificial Neural Networks (ANN) | QSAR for Antimicrobial Activity | Anti-Streptococcus pyogenes activity (log 1/MIC) | researchgate.net |

| Genetic Algorithm–Multiple Linear Regression (GA–MLR) | QSPR for Quantum Chemical Properties | Enthalpy of formation (∆Hf) | researchgate.net |

| Back-Propagation–Artificial Neural Network (BP–ANN) | QSPR for Quantum Chemical Properties | Entropy (S) | researchgate.net |

| Density Functional Theory (DFT) | Design of Fluorescent Probes | Electronic structure, reaction mechanisms | rsc.org |

| COSMOtherm | Prediction of Thermophysical Properties | Density, viscosity, vapor pressure | mdpi.com |

| Molecular Docking | Identification of Biological Targets | Binding affinity and orientation with receptors (e.g., enzymes, DNA) | mdpi.comnih.gov |

Development of Next-Generation Imidazole-Based Chemical Probes

The imidazole scaffold is a valuable component in the design of molecular probes for diagnostics and pathological studies due to its unique electronic characteristics and ability to interact with biological systems. nih.govnih.gov Future research could focus on functionalizing the this compound core to create highly specific and sensitive chemical probes.

Researchers have successfully synthesized imidazole-based fluorescent probes for the detection of biologically and environmentally important species. For instance, probes have been developed for the selective detection of the mercury(II) ion (Hg²⁺) and for hypochlorous acid (HClO). rsc.orgresearchgate.net These probes often work via mechanisms such as fluorescence quenching or enhancement upon binding to the target analyte. rsc.orgresearchgate.net The design of these molecules can be assisted by DFT calculations to predict their optical and binding properties. rsc.org